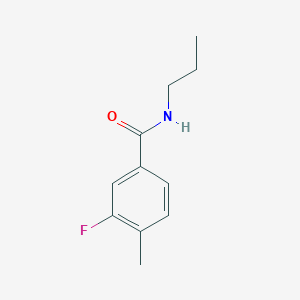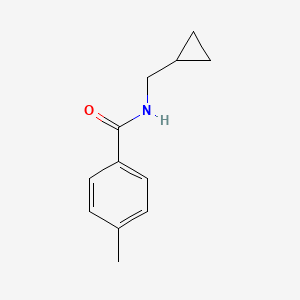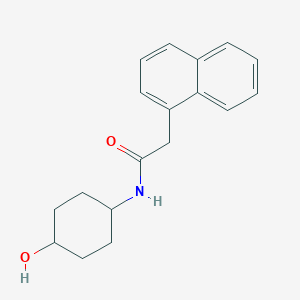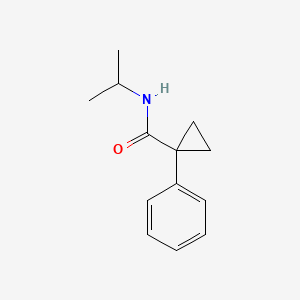
Azetidin-1-yl-(3-chloro-4-hydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidin-1-yl-(3-chloro-4-hydroxyphenyl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MK-8245 and belongs to the class of small-molecule inhibitors. The focus of
Mechanism of Action
Azetidin-1-yl-(3-chloro-4-hydroxyphenyl)methanone inhibits the activity of DGAT1 by binding to its active site. This leads to a decrease in the synthesis of triglycerides and a reduction in the accumulation of fat in adipose tissue. In the case of HCV infection, Azetidin-1-yl-(3-chloro-4-hydroxyphenyl)methanone inhibits the replication of the virus by targeting the NS5A protein.
Biochemical and Physiological Effects:
The inhibition of DGAT1 by Azetidin-1-yl-(3-chloro-4-hydroxyphenyl)methanone leads to a decrease in the synthesis of triglycerides, which in turn reduces the accumulation of fat in adipose tissue. This has potential therapeutic applications in the treatment of obesity, type 2 diabetes, and other metabolic disorders. In the case of HCV infection, the inhibition of NS5A protein by Azetidin-1-yl-(3-chloro-4-hydroxyphenyl)methanone leads to a reduction in the replication of the virus.
Advantages and Limitations for Lab Experiments
Azetidin-1-yl-(3-chloro-4-hydroxyphenyl)methanone has several advantages for lab experiments. It is a small-molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, which makes it a valuable tool for researchers in the field. However, there are also some limitations to its use in lab experiments. It has been found to have low solubility in water, which can make it difficult to work with in aqueous solutions. It also has poor bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of Azetidin-1-yl-(3-chloro-4-hydroxyphenyl)methanone. One area of research is the development of more potent and selective DGAT1 inhibitors. Another area of research is the study of the potential use of Azetidin-1-yl-(3-chloro-4-hydroxyphenyl)methanone in the treatment of other metabolic disorders such as non-alcoholic fatty liver disease (NAFLD). Additionally, there is ongoing research on the potential use of Azetidin-1-yl-(3-chloro-4-hydroxyphenyl)methanone in combination therapy for the treatment of HCV infection.
Synthesis Methods
The synthesis of Azetidin-1-yl-(3-chloro-4-hydroxyphenyl)methanone involves the reaction of 3-chloro-4-hydroxybenzaldehyde with azetidine-2-one in the presence of a suitable base. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain a pure form of Azetidin-1-yl-(3-chloro-4-hydroxyphenyl)methanone.
Scientific Research Applications
Azetidin-1-yl-(3-chloro-4-hydroxyphenyl)methanone has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in the synthesis of triglycerides. DGAT1 inhibitors have been identified as potential targets for the treatment of obesity, type 2 diabetes, and other metabolic disorders. Azetidin-1-yl-(3-chloro-4-hydroxyphenyl)methanone has also been studied for its potential use in the treatment of hepatitis C virus (HCV) infection. It has been found to inhibit the replication of HCV in vitro and in vivo.
properties
IUPAC Name |
azetidin-1-yl-(3-chloro-4-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-8-6-7(2-3-9(8)13)10(14)12-4-1-5-12/h2-3,6,13H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKIAGDBLUYCRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(3-chloro-4-hydroxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473998.png)

![2-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474007.png)
![1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474031.png)



![2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7474051.png)
![Azetidin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1]benzothiol-2-yl)methanone](/img/structure/B7474059.png)

![Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7474062.png)
